Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine
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Overview
Description
Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine can be achieved through various synthetic routes. One common method involves the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis . In medicine, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria . Additionally, it may interact with other molecular targets, depending on its specific application .
Comparison with Similar Compounds
Benzothiazol-2-yl-[5-(4-methoxy-benzyl)-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl]-amine can be compared with other benzothiazole derivatives, such as benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives . These compounds share similar structural features but may differ in their biological activities and applications. For example, while this compound shows promising anti-tubercular activity, other benzothiazole derivatives may exhibit different activities, such as anti-cancer or anti-inflammatory properties .
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C18H19N5OS/c1-24-14-8-6-13(7-9-14)10-23-11-19-17(20-12-23)22-18-21-15-4-2-3-5-16(15)25-18/h2-9H,10-12H2,1H3,(H2,19,20,21,22) |
InChI Key |
GZNBOCCVKCPZCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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